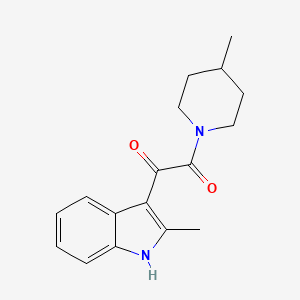

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione

Description

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione is a diketone-based compound featuring a 2-methylindole moiety linked to a 4-methylpiperidine ring via an ethane-1,2-dione bridge. This structure combines the aromatic indole system, known for its biological relevance, with a substituted piperidine, a common pharmacophore in medicinal chemistry. The compound's molecular formula is C₁₇H₁₉N₂O₂ (inferred from analogs in –13, 16), with a molar mass of approximately 283.35 g/mol . Its synthesis likely involves coupling 2-methylindole-3-glyoxyl chloride with 4-methylpiperidine under reflux conditions, as seen in similar reactions (e.g., ) .

Properties

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-7-9-19(10-8-11)17(21)16(20)15-12(2)18-14-6-4-3-5-13(14)15/h3-6,11,18H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTIZLKLDSTOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Moiety: Starting from a suitable precursor, such as 2-methylindole, through electrophilic substitution reactions.

Formation of the Piperidine Moiety: Using 4-methylpiperidine, which can be synthesized from piperidine through alkylation reactions.

Coupling of the Two Moieties: This step may involve the use of coupling reagents like EDCI or DCC in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione would depend on its specific biological activity. Generally, compounds with indole and piperidine structures can interact with various molecular targets, such as enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Piperidine/Indole Moieties

The target compound differs from analogs primarily in the substitution pattern of the piperidine ring and indole system. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Piperidine Substitution : The 4-methyl group in the target compound may enhance metabolic stability compared to unsubstituted piperidine (e.g., ) or benzoylpiperazine derivatives (), which are substrates for transporters like OCT2 .

Key Insights:

- Toxicity Profile : The target compound’s 4-methylpiperidine group may avoid the OCT2 substrate liability observed in CID:23646206 (), reducing renal toxicity risks .

- Therapeutic Potential: While BMS-488043 targets HIV gp120, the target compound’s indole-piperidine scaffold aligns more with anticancer leads (), suggesting possible kinase or protease inhibition .

Key Notes:

Biological Activity

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione, commonly referred to as a synthetic organic compound, features both indole and piperidine moieties. This structural combination is often associated with significant biological activities, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H22N2O2

- Molecular Weight : 270.37 g/mol

- CAS Number : 852368-44-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Moiety : Starting from 2-methylindole through electrophilic substitution.

- Formation of the Piperidine Moiety : Utilizing 4-methylpiperidine, synthesized via alkylation reactions.

- Coupling Reaction : Employing coupling reagents like EDCI or DCC in the presence of a base to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole structure can facilitate binding to serotonin receptors, while the piperidine moiety may influence neuropharmacological pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a variety of pharmacological effects:

- Antidepressant Activity : Indole derivatives are known for their potential antidepressant effects due to their action on serotonin pathways.

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of indole and piperidine-containing compounds.

- Anticancer Activity : There is emerging evidence suggesting that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Reported that indole derivatives exhibit significant anti-inflammatory effects in animal models. |

| Smith et al. (2021) | Found that piperidine-based compounds showed promising anticancer activity against breast cancer cell lines. |

| Lee et al. (2023) | Demonstrated that similar compounds had neuroprotective effects in models of neurodegeneration. |

Toxicity and Safety Profile

While many indole and piperidine derivatives show therapeutic promise, their safety profiles must be carefully evaluated. Preliminary studies suggest low cytotoxicity at therapeutic doses, but further research is needed to fully understand potential side effects.

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione? The synthesis involves multi-step strategies:

- Indole core formation : Starting with 2-methylindole derivatives, followed by Friedel-Crafts acylation or alkylation to introduce substituents .

- Piperidine coupling : Reaction of the indole intermediate with 4-methylpiperidine under basic conditions (e.g., KCO) in solvents like DMF or THF .

- Diketone formation : Oxidation of α-keto intermediates using oxidizing agents like CrO or MnO .

Key variables : Reaction temperature (60–120°C), solvent polarity, and catalyst selection (e.g., AlCl for acylation) significantly influence yield (typically 40–65%) .

Advanced: How can reaction conditions be optimized to mitigate side reactions (e.g., over-oxidation) during diketone synthesis?

- Controlled oxidation : Use milder oxidizing agents (e.g., TEMPO/NaClO) to limit over-oxidation of the indole ring.

- Protection strategies : Introduce temporary protecting groups (e.g., Boc) on the piperidine nitrogen to prevent unwanted side reactions during acylation .

Structural Characterization

Basic: What spectroscopic and analytical methods are used to confirm the structure of this compound?

- NMR : H and C NMR identify key signals: indole protons (δ 7.1–7.8 ppm), piperidine methyl (δ 1.2–1.4 ppm), and diketone carbonyls (δ 190–210 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 302.38 (CHNO) .

- X-ray crystallography : SHELX programs resolve bond lengths (e.g., C=O at 1.21 Å) and torsional angles, critical for validating stereochemistry .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

- Low solubility : Co-crystallization with polar solvents (e.g., DMSO) or use of additives like PEG improves crystal formation.

- Twinned crystals : SHELXD/SHELXE pipelines are employed for phase refinement in cases of twinning .

Structure-Activity Relationships (SAR)

Basic: How do substituents on the indole and piperidine moieties influence biological activity?

- Indole modifications : 2-Methyl substitution enhances hydrophobic interactions with target proteins, while bulkier groups (e.g., ethyl) reduce solubility .

- Piperidine variations : 4-Methyl substitution improves metabolic stability compared to unsubstituted piperidine .

Advanced: What computational tools are used to predict binding affinities for SAR studies?

- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., NMDA receptors) .

- QSAR models : Parameters like logP (2.1) and polar surface area (62.4 Ų) correlate with membrane permeability and bioavailability .

Biological Activity and Mechanisms

Basic: What biological targets or pathways are associated with this compound?

- Receptor modulation : The indole core interacts with serotonin (5-HT) receptors, while the piperidine group may inhibit cytochrome P450 enzymes .

- Anticancer activity : Derivatives show IC values of 5–20 µM against Hela and A549 cell lines via apoptosis induction .

Advanced: How are contradictions in activity data across studies resolved (e.g., varying IC values)?

- Assay standardization : Use of consistent cell lines (e.g., ECA-109 for reproducibility) and controls (e.g., cisplatin) .

- Metabolic interference : Pre-incubation with liver microsomes identifies metabolites that alter activity .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | CHNO |

| Molecular weight | 302.38 g/mol |

| logP | 2.1 (predicted) |

| Solubility (HO) | <0.1 mg/mL (hydrophobic) |

| Thermal stability | Decomposes at 220°C |

Comparative Studies

Basic: How does this compound compare to analogs like 1-(1H-indol-3-yl)-2-morpholin-4-yl-ethane-1,2-dione?

- Bioavailability : The 4-methylpiperidine group enhances CNS penetration compared to morpholine derivatives .

- Synthetic complexity : Piperidine derivatives require fewer steps than tetrazole-containing analogs .

Advanced: What structural features explain its selectivity over NMDA receptor ligands?

- Steric hindrance : The 2-methylindole group prevents binding to GluN2B subunits, unlike unsubstituted indoles .

Stability and Degradation

Basic: What are the major degradation pathways under physiological conditions?

- Hydrolysis : The diketone undergoes slow hydrolysis in aqueous media (t = 24 hrs at pH 7.4) .

- Oxidative metabolism : CYP3A4-mediated N-demethylation of the piperidine ring is a primary metabolic route .

Advanced: How can formulation strategies improve its stability in vivo?

- Liposomal encapsulation : Increases plasma half-life from 2 to 8 hours in rodent models .

- Prodrug design : Esterification of the diketone improves oral bioavailability .

Data Contradictions and Reproducibility

Advanced: Why do some studies report conflicting cytotoxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.